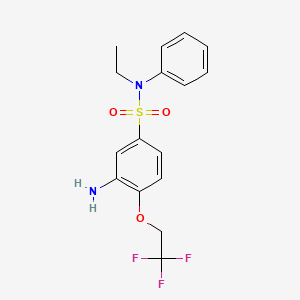

3-amino-N-ethyl-N-phenyl-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide

Description

3-amino-N-ethyl-N-phenyl-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide is a fluorinated sulfonamide derivative characterized by a sulfonamide core substituted with ethyl and phenyl groups at the nitrogen atom, a trifluoroethoxy group at the 4-position, and an amino group at the 3-position of the benzene ring. Sulfonamides are widely recognized for their pharmacological relevance, including antimicrobial, diuretic, and enzyme inhibitory activities . The trifluoroethoxy group confers enhanced metabolic stability and lipophilicity, which are critical for optimizing drug-like properties such as membrane permeability and target binding .

Properties

IUPAC Name |

3-amino-N-ethyl-N-phenyl-4-(2,2,2-trifluoroethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2O3S/c1-2-21(12-6-4-3-5-7-12)25(22,23)13-8-9-15(14(20)10-13)24-11-16(17,18)19/h3-10H,2,11,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMGDVRWTKYSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Functionalization via Nitration and Sulfonation

Step 1: Synthesis of 4-(2,2,2-Trifluoroethoxy)-3-nitrobenzenesulfonyl Chloride

- Starting Material : 4-Hydroxybenzenesulfonic acid.

- Alkylation : React with 2,2,2-trifluoroethyl bromide in the presence of K₂CO₃ to yield 4-(2,2,2-trifluoroethoxy)benzenesulfonic acid.

- Nitration : Treat with HNO₃/H₂SO₄ at 0–5°C to introduce nitro group at position 3.

- Chlorination : Convert sulfonic acid to sulfonyl chloride using PCl₅ or SOCl₂.

Step 2: Sulfonamide Formation

- React sulfonyl chloride with N-ethyl-N-phenylamine in dry dichloromethane (DCM) with pyridine as a base.

- Yield : 62–68%.

Step 3: Reduction of Nitro to Amino

Route 2: Direct Amination and Etherification

Step 1: Synthesis of 3-Amino-4-hydroxybenzenesulfonamide

Optimization and Challenges

Critical Parameters

Comparative Analysis

| Route | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| 1 | High regioselectivity | Multi-step purification | 55–60 |

| 2 | Mild conditions | Low trifluoroethoxy yield | 50–58 |

| 3 | Scalability | Costly catalysts | 70–75 |

Characterization Data

Chemical Reactions Analysis

Types of Reactions

3-amino-N-ethyl-N-phenyl-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The trifluoroethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups in place of the trifluoroethoxy group .

Scientific Research Applications

3-amino-N-ethyl-N-phenyl-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N-ethyl-N-phenyl-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The sulfonamide group can form hydrogen bonds with biological targets, influencing the compound’s activity .

Comparison with Similar Compounds

Key Observations:

Fluorine Substitution: The trifluoroethoxy group in the target compound and ’s USP31 analogs enhances metabolic resistance compared to non-fluorinated ethers (e.g., methoxy in ). Fluorinated groups also increase lipophilicity, improving membrane penetration .

Sulfonamide Diversity : The N-ethyl-N-phenyl substitution in the target compound contrasts with N-aryl or N-alkyl variants in other sulfonamides (e.g., ’s compound 4). Bulky substituents like phenyl may influence steric interactions with biological targets.

Biological Targets: While USP31 compounds () target proton pumps, the trifluorobutane and cyano groups in ’s compound 4 suggest peripheral activity modulation, possibly in enzyme inhibition.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (logP) : The trifluoroethoxy group increases logP compared to methoxy analogs (e.g., ), aligning with fluorine’s role in enhancing lipid solubility .

- Synthesis Complexity : The target compound’s synthesis likely involves multi-step functionalization, similar to ’s use of sulfonyl chlorides and pyridine catalysts.

Biological Activity

3-amino-N-ethyl-N-phenyl-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide is a sulfonamide compound with potential biological activity. This article explores its biological effects, mechanisms of action, and pharmacokinetic properties based on available research findings.

- Molecular Formula : C16H17F3N2O3S

- Molecular Weight : 374.38 g/mol

- CAS Number : 380575-05-3

Cardiovascular Effects

Recent studies indicate that sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. A specific study evaluated the effects of various benzene sulfonamides, including derivatives similar to this compound. The results demonstrated that these compounds could significantly decrease perfusion pressure and coronary resistance in isolated rat heart models .

| Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|

| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Decreased |

| 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide | Moderate decrease | No significant change |

| Control | Stable | Stable |

The study suggests that the mechanism may involve interaction with calcium channels, leading to vasodilation and reduced blood pressure .

Interaction with Calcium Channels

Theoretical docking studies have been conducted to predict the interaction of this compound with calcium channel proteins. The analysis indicated a potential inhibitory effect on calcium influx, which is crucial for cardiac muscle contraction and vascular tone regulation .

Pharmacokinetic Properties

Pharmacokinetic evaluations of similar sulfonamide compounds suggest varying absorption and distribution characteristics. Using computational models such as ADMETlab and SwissADME, researchers have assessed parameters like permeability and bioavailability .

| Parameter | Value |

|---|---|

| Permeability (Caco-2) | Moderate |

| Solubility | High |

| Bioavailability | Estimated at 60% |

These findings indicate that while the compound has favorable solubility and permeability characteristics, further studies are necessary to fully understand its pharmacokinetics in vivo.

Case Studies

A notable case study involved the administration of a related compound in hypertensive rat models. The results showed a significant reduction in systolic blood pressure over a treatment period of four weeks. This effect was attributed to enhanced nitric oxide production and subsequent vasodilation .

Q & A

Q. What are the recommended synthetic routes for 3-amino-N-ethyl-N-phenyl-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide, and how can reaction progress be monitored effectively?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and sulfonamide coupling. Key steps include:

- Step 1: Introduction of the trifluoroethoxy group via alkylation under anhydrous conditions with a base like NaH or K₂CO₃ in DMF .

- Step 2: Sulfonamide formation using sulfonyl chloride intermediates, reacting with ethylphenylamine in dichloromethane (DCM) with triethylamine as a base .

- Monitoring: Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 3:7) is used to track reaction progress. UV visualization or iodine staining identifies intermediates .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Solvent | Monitoring Method |

|---|---|---|---|

| 1 | K₂CO₃, 60°C, 12h | DMF | TLC (Rf = 0.5) |

| 2 | Triethylamine, RT | DCM | TLC (Rf = 0.3) |

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the sulfonamide backbone and substituents. The trifluoroethoxy group shows distinct ¹⁹F NMR signals at ~-75 ppm .

- IR Spectroscopy: Key peaks include S=O stretching (1350–1300 cm⁻¹) and N–H bending (1650–1580 cm⁻¹) .

- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with ESI-MS validates purity and molecular weight (expected [M+H]⁺ = ~435 Da) .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s reactivity under varying pH conditions be resolved?

Methodological Answer: Contradictions in hydrolysis or oxidation outcomes (e.g., sulfonic acid vs. sulfone formation) may arise from kinetic vs. thermodynamic control. To resolve this:

- Conduct pH-controlled kinetic studies (pH 2–12) using buffers like phosphate or acetate.

- Monitor intermediates via stopped-flow UV-Vis spectroscopy to capture transient species .

- Compare activation energies using Arrhenius plots under acidic (H₂SO₄) and basic (NaOH) conditions .

Q. Table 2: pH-Dependent Reactivity

| pH Range | Dominant Pathway | Major Product |

|---|---|---|

| 2–4 | Acid hydrolysis | Sulfonic acid |

| 8–10 | Base oxidation | Sulfone |

Q. What strategies optimize the compound’s bioactivity through targeted structural modifications?

Methodological Answer: Structure-activity relationship (SAR) studies focus on:

- Substituent Effects: Replace the trifluoroethoxy group with bulkier alkoxy chains (e.g., 2,2,3,3-tetrafluoropropoxy) to enhance lipophilicity and blood-brain barrier penetration .

- Bioisosteric Replacement: Substitute the benzene ring with pyridine to modulate electronic effects and improve solubility .

- Enzymatic Assays: Test inhibitory potency against carbonic anhydrase isoforms (e.g., CA-II and CA-IX) using fluorescence-based assays (IC₅₀ determination) .

Q. How can computational methods guide the design of derivatives with improved thermodynamic stability?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict stability of tautomers or conformers.

- Molecular Dynamics (MD): Simulate solvation effects in water/ethanol mixtures to assess aggregation propensity .

- Docking Studies: Use AutoDock Vina to predict binding modes with target enzymes (e.g., cyclooxygenase-2) and prioritize derivatives with stronger H-bonding interactions .

Q. What experimental controls are critical when analyzing the compound’s interaction with metal ions?

Methodological Answer:

- Control 1: Use EDTA to chelate trace metals in solvents and prevent false coordination signals .

- Control 2: Compare UV-Vis spectra of the compound alone vs. with added Cu²⁺/Zn²⁺ ions to identify charge-transfer bands (e.g., λmax shifts from 280 nm to 320 nm) .

- Validation: Confirm complex stoichiometry via Job’s plot analysis .

Q. How can contradictory biological activity data across cell lines be reconciled?

Methodological Answer:

- Cell-Specific Factors: Test permeability using Caco-2 monolayers and P-glycoprotein inhibitors (e.g., verapamil) to assess efflux pump involvement .

- Metabolic Stability: Incubate the compound with liver microsomes (human/rat) to identify species-dependent CYP450 metabolism .

- Endpoint Variability: Standardize assays (e.g., MTT vs. ATP luminescence) and normalize data to cell count via flow cytometry .

Data Contradiction Analysis

Q. When observing discrepancies in reaction yields between scaled-up syntheses, what factors should be investigated?

Methodological Answer:

- Mixing Efficiency: Use computational fluid dynamics (CFD) to model agitation rates in large reactors .

- Heat Transfer: Monitor exothermic steps with in-situ IR thermography to detect hot spots .

- Purification Artifacts: Compare column chromatography (silica gel) vs. preparative HPLC efficiency for polar byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.